Product packaging for Ethyl 3-amino-5-nitrobenzoate(Cat. No.:CAS No. 10394-67-9)

Ethyl 3-amino-5-nitrobenzoate

Cat. No.: B189081
CAS No.: 10394-67-9
M. Wt: 210.19 g/mol
InChI Key: DJOFAKOEQNUEAK-UHFFFAOYSA-N
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Description

Significance as a Versatile Organic Intermediate

The strategic placement of the amino, nitro, and ester functional groups on the aromatic ring makes Ethyl 3-amino-5-nitrobenzoate a highly sought-after starting material in multi-step organic synthesis. Each of these groups can be selectively targeted and transformed, providing chemists with a powerful tool to construct complex molecular frameworks. The amino group can undergo a range of reactions, including acylation, alkylation, and diazotization, while the nitro group can be readily reduced to an amino group, opening up further avenues for functionalization. The ethyl ester moiety can be hydrolyzed to the corresponding carboxylic acid or converted to other derivatives. This inherent reactivity makes it an important precursor in the synthesis of pharmaceuticals, agrochemicals, and dyes. numberanalytics.comscispace.com

Historical Context of Aminonitrobenzoate Chemistry

The chemistry of aminonitrobenzoates is intrinsically linked to the broader history of aromatic nitro compounds, which began in the 19th century. The first synthesis of nitrobenzene (B124822) in 1834 marked a significant milestone, paving the way for the exploration of a new class of organic compounds. numberanalytics.com The subsequent development of nitration reactions allowed for the introduction of the nitro group onto various aromatic rings. numberanalytics.com Historically, aromatic nitro compounds have been crucial precursors for the synthesis of aromatic amines and their derivatives, which are fundamental components in the dye industry. scispace.com The synthesis of aminobenzoic acid derivatives also has a long history, with p-Aminobenzoic acid (PABA) being known since 1863. acs.org The development of methods to selectively introduce both amino and nitro groups onto a benzoic acid backbone, and their subsequent esterification, led to the emergence of aminonitrobenzoate chemistry. This field has since evolved, with a greater emphasis on utilizing these compounds as versatile intermediates in complex organic synthesis. sci-hub.se

Scope and Research Trajectories in Organic Synthesis

Current research involving this compound and related compounds is largely focused on its application as a building block in medicinal chemistry and materials science. In pharmaceutical research, it serves as a key intermediate for the synthesis of a variety of heterocyclic compounds, which form the core structure of many drugs. researchgate.net The ability to selectively modify the functional groups of this compound allows for the creation of libraries of new molecules that can be screened for biological activity.

Another significant research trajectory is its use in the development of novel materials. The presence of both electron-donating (amino) and electron-withdrawing (nitro) groups on the aromatic ring gives the molecule interesting electronic properties, making it a candidate for incorporation into new polymers and dyes. Furthermore, research into more efficient and environmentally friendly methods for the synthesis of this compound and its derivatives is an ongoing area of investigation.

Interactive Data Tables

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₉H₁₀N₂O₄
Molecular Weight210.19 g/mol
AppearanceCrystalline solid
Melting PointData not widely available, but the ethyl group likely disrupts packing efficiency, reducing the melting point compared to its methyl analog. numberanalytics.com
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1
Rotatable Bonds3

Spectroscopic Data of this compound (Predicted)

SpectroscopyKey Features
¹H NMR Aromatic protons with complex splitting patterns, signals for the ethyl group (triplet and quartet), and a broad signal for the amino protons.
¹³C NMR Signals for the aromatic carbons, the carbonyl carbon of the ester, and the carbons of the ethyl group.
IR Spectroscopy Characteristic peaks for N-H stretching (amino group), C=O stretching (ester), and N-O stretching (nitro group).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2O4 B189081 Ethyl 3-amino-5-nitrobenzoate CAS No. 10394-67-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-amino-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-2-15-9(12)6-3-7(10)5-8(4-6)11(13)14/h3-5H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOFAKOEQNUEAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356555
Record name ethyl 3-amino-5-nitrobenzoate
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URL https://comptox.epa.gov/dashboard/DTXSID60356555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10394-67-9
Record name Benzoic acid, 3-amino-5-nitro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10394-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 3-amino-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Process Optimization for Ethyl 3 Amino 5 Nitrobenzoate

Established Synthetic Pathways

The most common methods for synthesizing Ethyl 3-amino-5-nitrobenzoate rely on multi-step sequences involving fundamental organic reactions such as nitration, reduction, and esterification.

Multi-step Reaction Sequences (e.g., Nitration, Reduction, Esterification)

Two primary multi-step pathways are predominantly utilized for the synthesis of this compound.

Pathway 1: Esterification of a Precursor Acid

This direct approach begins with 3-amino-5-nitrobenzoic acid, which is then esterified to produce the final product. This method is advantageous if the precursor acid is readily available. The reaction involves treating the acid with ethanol (B145695) in the presence of an acid catalyst. mdpi.com A high yield of the corresponding methyl ester (up to 100%) has been reported when using acetyl chloride in methanol (B129727) at 80°C for 48 hours, a method adaptable for the ethyl ester.

Pathway 2: Nitration of a Precursor Ester

An alternative route starts with ethyl benzoate (B1203000). This substrate undergoes nitration, followed by the reduction of a nitro group to form the desired product. vulcanchem.com This sequence leverages the directing effects of the substituents to install the functional groups at the correct positions. This pathway typically involves the dinitration of ethyl benzoate to form ethyl 3,5-dinitrobenzoate, followed by a selective reduction of one of the two nitro groups.

Regioselective Considerations in Aromatic Substitution Reactions

Regioselectivity is a critical factor in the synthesis of this compound. The directing effects of the substituents on the aromatic ring dictate the position of incoming electrophiles.

  • The ethyl ester group (-COOEt) is a deactivating, meta-directing group. Therefore, the electrophilic nitration of ethyl benzoate using a mixture of concentrated nitric and sulfuric acids will predominantly yield the meta-substituted product, ethyl 3-nitrobenzoate. rsc.orgvulcanchem.com Further nitration to introduce a second nitro group will also be directed to a meta position relative to the ester, leading to ethyl 3,5-dinitrobenzoate.
  • Conversely, the amino group (-NH2) is a strongly activating, ortho, para-directing group. If one were to start with an aminobenzoate, nitration would occur at the positions ortho and para to the amino group, which would not lead to the desired 3,5-substitution pattern.
  • This is why synthetic strategies typically install the nitro groups first, guided by the meta-directing ester, before the amino group is introduced via reduction.

    Esterification Techniques for Benzoic Acid Derivatives

    The conversion of a benzoic acid derivative, such as 3-amino-5-nitrobenzoic acid, to its ethyl ester can be accomplished through several standard methods.

    Fischer-Speier Esterification: This is a classic acid-catalyzed equilibrium reaction. mdpi.comtruman.edu The carboxylic acid is heated with an excess of ethanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). scispace.com The reaction is driven towards the ester product by using a large excess of the alcohol or by removing the water formed during the reaction. truman.edu

    Activation with Thionyl Chloride or Acetyl Chloride: To avoid the equilibrium limitations of Fischer esterification, the carboxylic acid can be converted to a more reactive acyl chloride. Reacting 3-amino-5-nitrobenzoic acid with thionyl chloride (SOCl₂) or acetyl chloride creates the corresponding acyl chloride, which then readily reacts with ethanol to form the ethyl ester with high efficiency.

    Table 1: Comparison of Esterification Techniques for Benzoic Acid Derivatives
    TechniqueReagentsTypical ConditionsAdvantagesDisadvantages
    Fischer-Speier EsterificationEthanol, H₂SO₄ (catalyst)RefluxInexpensive reagentsEquilibrium reaction, may require excess alcohol or water removal truman.edu
    Acyl Chloride Formation1. SOCl₂ or Acetyl Chloride 2. EthanolOften mild, then refluxHigh yield, irreversible Requires handling of corrosive reagents (SOCl₂)

    Alternative Synthetic Approaches and Strategies

    Beyond the established pathways, alternative strategies offer different routes to this compound, often by manipulating functional groups through diazotization or by employing selective reduction methods on dinitro precursors.

    Diazotization-Amination Routes

    Diazotization reactions provide a versatile method for introducing a variety of functional groups onto an aromatic ring. A hypothetical route could involve a starting material like ethyl 3,5-diaminobenzoate. One of the amino groups could be selectively protected, followed by diazotization of the unprotected amino group and subsequent conversion to a nitro group via a Sandmeyer-type reaction using reagents like sodium nitrite (B80452) and a copper catalyst. However, a more common application of diazotization in similar syntheses involves the replacement of an amino group with other functionalities, rather than its direct introduction. For instance, a process for a related compound involves forming a diazonium salt from an aminobenzoate and then introducing a nitro group. vulcanchem.com

    Nitro Group Reduction in Precursors

    A highly effective alternative strategy involves the selective reduction of one nitro group in a dinitro precursor, such as ethyl 3,5-dinitrobenzoate. researchgate.net The key challenge is to prevent the reduction of both nitro groups. Several reagents are known to achieve this chemoselectivity.

    Zinin Reduction: The Zinin reduction and its variations use sulfide (B99878) sources (e.g., sodium sulfide, Na₂S; sodium hydrosulfide, NaSH; or ammonium (B1175870) sulfide) to selectively reduce one nitro group in a polynitroaromatic compound. sciencemadness.org This method is particularly useful for producing nitroamines from dinitro compounds. The reaction of 3,5-dinitrobenzoic acid with ammonium sulfide is a known route to 3-amino-5-nitrobenzoic acid, which can then be esterified. sciencemadness.org

    Metal-Based Reductions: Other reducing agents can also provide selectivity. The reduction of a dinitro precursor using iron powder in acetic acid is a documented method for selectively reducing one nitro group, achieving high yields under mild conditions. For example, the reduction of methyl 4-methyl-3,5-dinitrobenzoate with iron in acetic acid gives a 91.6% yield of the corresponding mono-amino product.

    Table 2: Reagents for Selective Reduction of Dinitro Precursors
    Reagent/MethodPrecursorProductKey Features
    Sodium Sulfide (Na₂S) / Ammonium SulfideEthyl 3,5-dinitrobenzoateThis compoundClassic Zinin reduction conditions, good selectivity for one nitro group. sciencemadness.org
    Iron (Fe) / Acetic AcidEthyl 3,5-dinitrobenzoateThis compoundHigh yield (91.6% reported for a similar substrate), mild conditions.
    Tin(II) Chloride (SnCl₂)Ethyl 3,5-dinitrobenzoateThis compoundMild reducing agent often used for selective nitro reductions.

    Derivatization from Related Substituted Benzoic Acids or Esters

    The synthesis of this compound can be achieved through the derivatization of closely related substituted benzoic acids. The most direct route involves the esterification of 3-Amino-5-nitrobenzoic acid . chemicalbook.comchemsrc.com This reaction is typically performed by reacting the carboxylic acid with ethanol in the presence of an acid catalyst. The general chemistry of aminobenzoic acids shows that the carboxyl group can readily undergo esterification. mdpi.com

    An alternative pathway starts from 3,5-Dinitrobenzoic acid . chemsrc.com This multi-step process would require the selective reduction of one of the two nitro groups to an amino group, followed by the esterification of the carboxylic acid moiety with ethanol. The selective reduction is a critical step, often achieved using specific reagents like sodium sulfide or sodium hydrosulfide, which can preferentially reduce one nitro group in a dinitro-substituted aromatic ring. chemicalbook.com

    Furthermore, the synthesis of related compounds, such as 4-alkanoylamino-3-alkyl-5-nitrobenzoic acid alkyl esters, has been achieved through highly regioselective aromatic nitration. google.com This process involves dissolving a 4-alkanoylamino-3-alkyl-benzoic acid alkyl ester in a mixture of sulfuric acid and nitric acid, which allows for precise control over the position of nitration. google.com Such principles of regioselective control are fundamental when designing synthetic routes from different substituted benzoate precursors.

    Advanced Synthetic Techniques and Green Chemistry Principles

    Modern synthetic chemistry emphasizes the use of advanced techniques that improve efficiency, reduce reaction times, and adhere to the principles of green chemistry. These methods offer significant advantages over conventional approaches, which often require prolonged heating and use hazardous solvents. ajrconline.orgasianjpr.com

    Microwave-Assisted Synthesis Enhancements

    Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. asianjpr.com This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently through dielectric heating, leading to a rapid increase in temperature and significantly reduced reaction times. ajrconline.orgresearchgate.net For the synthesis of esters, MAOS can dramatically shorten the time required compared to conventional refluxing methods. ajrconline.org

    While specific studies on the microwave-assisted synthesis of this compound are not prevalent, extensive research on analogous compounds like Ethyl 4-nitrobenzoate (B1230335) provides a clear model. The esterification of 4-Nitrobenzoic acid with ethanol has been successfully carried out under microwave irradiation (2450 MHz, 300 W), achieving high yields in a fraction of the time required by conventional heating. scirp.orgresearchgate.net This approach is considered more environmentally friendly due to its efficiency and lower energy consumption. asianjpr.com

    Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Representative Esterification Reaction Data is illustrative of the general advantages of microwave-assisted synthesis as described in the literature. ajrconline.orgasianjpr.com

    ParameterConventional HeatingMicrowave-Assisted Synthesis
    Reaction Time Hours (e.g., 1-3 hrs)Minutes (e.g., 3-10 min)
    Energy Source Oil bath, heating mantleMicrowave irradiation
    Heating Mechanism Conduction/ConvectionDielectric Heating
    Product Yield Good to HighOften Higher
    By-product Formation Potential for more by-productsCleaner reaction profile

    Ultrasound-Assisted Synthesis Applications

    Ultrasound irradiation, or sonication, is another green chemistry technique that enhances reaction rates through the phenomenon of acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in the liquid medium. researchgate.netresearchgate.net This process generates localized hot spots with extreme temperatures and pressures, accelerating mass transfer and chemical reactivity. researchgate.net

    The application of ultrasound has been shown to be effective in the synthesis of esters. researchgate.net In the preparation of Ethyl 4-nitrobenzoate from 4-Nitrobenzoic acid and ethanol, irradiating the reaction mixture with ultrasound (37 kHz, 330 W) for 2 hours resulted in significant product yield. scirp.orgresearchgate.net This method, like microwave assistance, is simple, efficient, and avoids the use of aggressive chemical reagents often employed in traditional esterification. researchgate.net The synergistic use of ultrasound with catalysts can further boost reaction efficiency. researchgate.netrsc.org

    Catalytic Methodologies in Preparation (e.g., Palladium, Zeolites)

    Catalysts are crucial for improving the rate and selectivity of reactions. In the context of synthesizing this compound, both palladium and zeolite catalysts play important roles in different steps of the synthesis.

    Palladium (Pd): Palladium-on-carbon (Pd/C) is a widely used catalyst for hydrogenation reactions, particularly for the reduction of nitro groups to amino groups. google.com In a synthetic scheme starting from a dinitro- or nitro-precursor, catalytic hydrogenation with H₂ gas over a Pd/C catalyst would be a key step to introduce the amino group. vulcanchem.com For instance, the reduction of ethylhexyl p-nitrobenzoate to its corresponding p-aminobenzoate derivative is effectively carried out using a 10% Pd/C catalyst under a hydrogen atmosphere. google.com This method is often preferred for its high efficiency and clean conversion.

    Zeolites: Zeolites are crystalline aluminosilicates with a porous structure and acidic sites, making them excellent solid acid catalysts for various organic reactions, including esterification. semanticscholar.orgmdpi.com Their use aligns with green chemistry principles as they are reusable and can replace corrosive liquid acids like sulfuric acid. researchgate.net

    The synthesis of Ethyl 4-nitrobenzoate via esterification of 4-Nitrobenzoic acid with ethanol has been extensively studied using various hydrogen forms of natural zeolites (H-CL, H-MOR, H-HEU-M, H-PHI) as catalysts. scirp.orgresearchgate.net Research has shown that the catalytic activity is influenced by the zeolite type and particle size, with ultradispersed zeolite crystallites (290 - 480 nm) exhibiting higher conversion and yield than their micrometric counterparts. scirp.orgresearchgate.net A synergistic effect was observed when combining zeolite catalysis with microwave or ultrasound irradiation, leading to conversions of up to 70% and yields of 67% for Ethyl 4-nitrobenzoate. scirp.orgresearchgate.net

    Table 2: Catalytic Performance of Ultradispersed Zeolites in the Synthesis of Ethyl 4-nitrobenzoate (as a model reaction) Data adapted from studies on the esterification of 4-nitrobenzoic acid (4-NBA). scirp.orgresearchgate.net

    CatalystIrradiation Method4-NBA Conversion (%)Ethyl 4-nitrobenzoate Yield (%)
    H-HEU-M Ultrasound (US)~70~67
    H-MOR Ultrasound (US)~70~67
    H-HEU-M Microwave (MW)~68~65
    H-MOR Microwave (MW)~68~65

    Process Optimization and Reaction Engineering

    Optimizing reaction conditions is critical for maximizing yield, minimizing by-products, and ensuring an efficient and scalable process. Solvent choice is a key parameter that influences both the speed and outcome of a reaction.

    Solvent Effects on Regioselectivity and Reaction Kinetics

    The solvent in which a reaction is conducted can have a profound impact on its kinetics and regioselectivity. The rate of a reaction can be influenced by the solvent's polarity and its ability to solvate reactants, intermediates, and transition states. For instance, studies on amide bond formation have shown that reaction rates can be dramatically different depending on the solvent used, with rates in 1-methyl-2-pyrrolidinone (NMP) being significantly faster than in water. luxembourg-bio.com

    Solvents also play a crucial role in directing the regioselectivity of a reaction, which is the preference for bond-making or breaking at one position over all other possible positions. This is particularly important in the synthesis of substituted aromatic compounds. The choice of solvent can stabilize one transition state over another, thereby favoring the formation of a specific isomer. rsc.org For example, in reactions involving benzoate anions, the solvent can influence the nucleophilic attack site. rsc.org While specific kinetic studies on this compound are limited, the principles derived from related systems underscore the importance of solvent screening during process optimization to control reaction outcomes. luxembourg-bio.com

    Kinetic vs. Thermodynamic Control in Product Distribution

    The principles of kinetic and thermodynamic control are fundamental to maximizing the yield of the desired product in chemical reactions, including the synthesis of this compound. A reaction is under kinetic control when the major product is the one that is formed the fastest, which typically occurs at lower temperatures where the reaction is irreversible. libretexts.org Conversely, a reaction is under thermodynamic control when the product distribution is governed by the relative stability of the products, which is achieved at higher temperatures where the reaction pathways are reversible, allowing equilibrium to be reached. libretexts.org

    In the context of synthesizing substituted nitroaromatics, the nitration step is a critical point where regioselectivity—the formation of specific isomers—is determined. For instance, in related nitration reactions, controlling the temperature is a key strategy. Executing the reaction at low temperatures, such as between -10°C and 0°C, favors kinetic control. google.com This approach is designed to enhance the rate of formation of the desired isomer over others. At these lower temperatures, the activation energy for the formation of the kinetically favored product is more readily overcome than the activation energies for alternative, thermodynamically more stable byproducts that may form at elevated temperatures. libretexts.orggoogle.com The initial protonation and subsequent electrophilic attack are often the rate-determining steps, and lower temperatures ensure that the reaction remains under kinetic control, leading to a higher proportion of the intended product. libretexts.org

    Table 1: General Principles of Reaction Control

    Control Type Reaction Conditions Major Product Characteristics
    Kinetic Control Lower temperatures, irreversible conditions The product that forms fastest (lowest activation energy) Product distribution is determined by reaction rates. libretexts.org
    Thermodynamic Control Higher temperatures, reversible conditions The most stable product (lowest Gibbs free energy) Product distribution reflects the equilibrium position. libretexts.org

    Strategies for Minimization of Byproduct Formation

    Minimizing byproduct formation is essential for achieving high purity and yield, which simplifies downstream processing and reduces costs. Key strategies involve the careful selection of synthetic routes, optimization of reaction conditions, and effective purification techniques.

    One of the primary sources of byproducts is the formation of undesired isomers during the electrophilic aromatic substitution steps, particularly nitration. For example, in the nitration of similar chloro-fluorobenzoic acids, it is common for the crude product to contain a significant percentage of an undesired isomer, with the desired product making up approximately 85-95% of the mixture. google.com

    For the reduction of the nitro group to an amine—a crucial step in forming the final product—several methods exist, each with its own profile of potential byproducts.

    Catalytic Hydrogenation: This is a widely used laboratory method that can provide excellent yields. The reduction of ethyl p-nitrobenzoate using a platinum oxide catalyst can achieve yields of 91-100%. orgsyn.org However, these catalysts can be flammable and require specialized high-pressure equipment, posing safety challenges. orgsyn.org

    Metal-Acid/Salt Reduction: The use of metals like iron google.com or indium orgsyn.org in the presence of an acid or salt such as ammonium chloride is a common alternative. A method using indium powder in an aqueous ethanol solution of ammonium chloride for the reduction of ethyl 4-nitrobenzoate resulted in a 90% yield of the corresponding amine. orgsyn.org This method avoids the hazards of flammable hydrogenation catalysts. orgsyn.org Similarly, reduction of a nitro group using iron powder is noted for having few by-products, which simplifies purification. google.com

    Post-synthesis purification is critical for removing any remaining byproducts. Common methods include:

    Recrystallization: This technique is effective for purifying crude products, especially for separating isomers or removing impurities with different solubilities. google.com

    Column Chromatography: For complex mixtures or when high purity is required, column chromatography is employed to separate the desired product from byproducts. google.com

    Extraction and Washing: Liquid-liquid extraction is used to isolate the product from the reaction mixture, followed by washing with solutions like brine to remove water-soluble impurities. orgsyn.orghaui.edu.vn

    Table 2: Comparison of Nitro Group Reduction Methods

    Method Reagents Yield Key Considerations Source(s)
    Catalytic Hydrogenation H₂, Platinum Oxide Catalyst 91-100% High yield, but catalyst can be flammable and requires pressure apparatus. orgsyn.orgorgsyn.org
    Metal/Salt Reduction Indium Powder, NH₄Cl, Ethanol/Water 90% Avoids flammable catalysts, ecologically friendlier reagents. orgsyn.org
    Metal/Acid Reduction Fe Powder, HCl >80% (two steps) Few by-products, simple post-reaction treatment. google.com

    Scalability Considerations for Research and Development

    Translating a synthetic procedure from a research and development lab to a large-scale industrial process introduces a new set of challenges related to safety, cost, equipment, and efficiency.

    Reagent and Catalyst Selection: While catalytic hydrogenation using platinum or palladium is highly efficient in the lab, the associated risks and costs often make it less suitable for industrial production. orgsyn.orgorgsyn.org The use of flammable catalysts under high pressure requires specialized, explosion-proof reactors and stringent safety protocols. orgsyn.org Consequently, commercial-scale reductions often favor older but more robust methods like using iron powder and acid, which are cheaper and can be handled in standard reactors. orgsyn.org The use of indium is effective but its cost can be prohibitive for large-scale synthesis. orgsyn.org

    Process Safety and Control: As reaction volumes increase, heat dissipation becomes a major concern. Exothermic reactions, such as nitration, must be carefully controlled to prevent thermal runaway. Industrial processes may employ continuous flow reactors, which offer superior heat and mass transfer compared to batch reactors, enhancing safety and control. vulcanchem.com Monitoring reaction progress and "reaction mass accumulation" is critical to ensure that the rate of reaction does not exceed the cooling capacity of the reactor, a key safety consideration during scale-up. google.com

    Work-up and Purification: The ease of product isolation is a crucial factor for scalability.

    Simplicity: Methods that result in a product precipitating out of the reaction mixture, which can then be isolated by simple filtration, are highly desirable. google.comgoogle.com

    Efficiency: Multi-step extractions with large volumes of solvents, which are common in lab procedures, can be cumbersome and costly on an industrial scale. orgsyn.org

    Table 3: Scalability Factors in Synthesis

    Factor Laboratory Scale Industrial Scale Rationale
    Reduction Method Catalytic Hydrogenation (e.g., PtO₂) orgsyn.org Iron/Acid Reduction orgsyn.org Cost and safety; avoids flammable catalysts and high-pressure systems. orgsyn.org
    Purification Column Chromatography google.com Recrystallization, Distillation google.com Chromatography is generally not cost-effective for bulk production.
    Process Type Batch Reactions Continuous Flow Reactors vulcanchem.com Better control over heat transfer and reaction time, improved safety. google.comvulcanchem.com
    Isolation Solvent-intensive extraction orgsyn.org Precipitation and filtration google.com Reduces solvent waste and simplifies equipment needs.

    Chemical Reactivity and Transformation Mechanisms of Ethyl 3 Amino 5 Nitrobenzoate

    Reactivity of the Nitro Group

    The nitro group is a strong electron-withdrawing group, which significantly influences the molecule's reactivity. Its transformation, primarily through reduction, is a key reaction for synthesizing important chemical intermediates.

    Reduction Reactions to Amino Functionality

    The selective reduction of the nitro group in ethyl 3-amino-5-nitrobenzoate to a second amino group yields ethyl 3,5-diaminobenzoate, a valuable monomer and synthetic intermediate. vulcanchem.com This transformation can be achieved through several methods, including catalytic hydrogenation and chemical reduction.

    Catalytic hydrogenation is a widely used method for the reduction of nitro groups due to its high efficiency and clean reaction profile. orgsyn.org The process involves the use of hydrogen gas (H2) and a metal catalyst.

    The generally accepted mechanism for the catalytic hydrogenation of a nitroarene like this compound follows the Haber pathway, which involves a series of two-electron reduction steps. unimi.itorientjchem.org The nitro group is first reduced to a nitroso group (-NO), followed by reduction to a hydroxylamino group (-NHOH), and finally to the amino group (-NH2). orientjchem.org These intermediates, nitrosobenzene (B162901) and phenylhydroxylamine, are highly reactive and are typically not isolated during the reaction, being immediately converted to the final amine product. orientjchem.org

    Common catalysts for this transformation include palladium on carbon (Pd/C), platinum-based catalysts, and Raney nickel. orgsyn.orgresearchgate.net The choice of catalyst and reaction conditions (temperature, pressure, solvent) can be optimized to ensure high yield and selectivity. For instance, studies on similar nitroaromatic compounds have shown that Pd/C catalysts are highly effective in various solvents like methanol (B129727) or ethanol (B145695). orientjchem.org The reaction to produce ethyl 3,5-diaminobenzoate is often carried out by directly hydrogenating a solution of ethyl 3,5-dinitrobenzoate, a precursor to the target molecule. google.com

    A variety of chemical reducing agents can also be employed to convert the nitro group to an amine. These methods are often preferred in laboratory settings due to their operational simplicity.

    One of the most common methods involves the use of metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). sciencemadness.org The Béchamp reduction, which uses iron filings and a small amount of acid, is a classic and industrially relevant method for nitro group reduction. unimi.itsciencemadness.org Other effective systems include tin(II) chloride (SnCl2) in an acidic medium. researchgate.net These reactions proceed through a series of single-electron transfer steps.

    Alternative reagents have also been developed to offer milder conditions or different selectivities. These include sodium borohydride (B1222165) (NaBH4) in the presence of catalysts like nickel chloride (NiCl2), or the use of sodium dithionite (B78146) (Na2S2O4). unimi.itsciencemadness.org Another effective method involves using indium powder in an aqueous solution of ammonium (B1175870) chloride, which has been shown to reduce various nitroarenes to their corresponding amines in good yields. orgsyn.org

    Table 1: Comparison of Reduction Methods for Nitroarenes

    Reducing Agent/System Catalyst/Solvent Typical Conditions Product Notes
    Hydrogen Gas (H₂) Pd/C, MeOH Room Temperature, 1 hr Ethyl 3,5-diaminobenzoate High yield and selectivity, common industrial method.
    Iron (Fe) / HCl Aqueous HCl Reflux Ethyl 3,5-diaminobenzoate Classic Béchamp reduction; cost-effective. unimi.it
    Tin(II) Chloride (SnCl₂) Concentrated HCl 0°C to Room Temp Ethyl 3,5-diaminobenzoate A standard laboratory method for nitro group reduction. researchgate.net
    Indium / NH₄Cl Ethanol/Water Reflux Ethyl 3,5-diaminobenzoate Effective in aqueous systems, offering a greener alternative. orgsyn.org
    Catalytic Hydrogenation Mechanisms

    Influence on Aromatic Electrophilic and Nucleophilic Substitution

    The substituents on the benzene (B151609) ring of this compound have a profound and conflicting influence on its reactivity towards aromatic substitution. The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6). scispace.com Conversely, the nitro and ethyl ester groups are deactivating, electron-withdrawing groups that direct incoming electrophiles to the meta position. msu.edumsu.edu

    In this specific 1,3,5-trisubstituted pattern, the directing effects are as follows:

    The amino group at C3 strongly activates positions 2, 4, and 6 for electrophilic attack.

    The nitro group at C5 deactivates the ring and directs to positions 1 (already substituted) and 3 (already substituted).

    The ethyl ester group at C1 deactivates the ring and directs to positions 3 and 5 (both already substituted).

    The presence of the strong electron-withdrawing nitro group makes the aromatic ring electron-deficient. This generally disfavors electrophilic substitution but can make the molecule susceptible to nucleophilic aromatic substitution (SNAr), especially if a good leaving group is present on the ring. vulcanchem.com However, in this compound itself, there are no suitable leaving groups (like a halogen) for a typical SNAr reaction.

    Reactivity of the Amino Group

    The amino group in this compound is a nucleophilic center and a key site for further functionalization.

    Nucleophilic Substitution Reactions

    The lone pair of electrons on the nitrogen atom of the amino group allows it to act as a nucleophile, readily attacking electrophilic species. csbsju.edu This reactivity is fundamental to many synthetic transformations.

    A primary example is acylation , where the amino group reacts with acylating agents like acetyl chloride or acetic anhydride (B1165640) to form an amide. This reaction is often performed in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the HCl byproduct. Similarly, reaction with sulfonyl chlorides would yield sulfonamides.

    Another crucial reaction involving the amino group is diazotization . In this process, the aromatic primary amine reacts with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures (0–5 °C), to form a diazonium salt. google.com This diazonium intermediate is highly versatile and can be subsequently replaced by a wide variety of functional groups (e.g., -CN, -OH, -H, halogens) through Sandmeyer or related reactions. prepchem.comresearchgate.net For example, the amino group of 3-amino-5-nitrobenzoic acid can be converted to a cyano group via diazotization followed by reaction with potassium cyanide and a copper catalyst. prepchem.com

    The amino group can also undergo alkylation , for instance, through reductive amination, although direct alkylation can sometimes lead to multiple substitutions. mdpi.com

    Table 2: Key Reactions of the Amino Group

    Reaction Type Reagent(s) Conditions Product Type
    Acylation Acetyl Chloride, Triethylamine THF, 0°C to RT N-acylated derivative
    Diazotization NaNO₂, HCl 0-5°C Diazonium salt intermediate
    Sandmeyer (Post-Diazotization) CuCN/KCN Heat Nitrile derivative

    Acylation and Alkylation Derivatives

    The amino group of this compound is a key site for synthetic modification, readily undergoing acylation and alkylation to produce a diverse range of derivatives. These reactions are fundamental in modifying the compound's chemical properties for various applications in organic synthesis.

    Acylation: The nucleophilic amino group reacts with acylating agents such as acyl chlorides or anhydrides to form N-acyl derivatives. rsc.orgmdpi.com For instance, the reaction with acetic anhydride can yield the corresponding acetamido compound. google.com This transformation is typically carried out in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (e.g., HCl). rsc.org The acylation enhances the stability of the molecule and is a common strategy in the synthesis of more complex structures.

    Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. d-nb.info For example, reacting 3-nitro-5-sulphaminobenzoic acid, a related compound, with propyl iodide in the presence of sodium hydroxide (B78521) results in the N-propylamino derivative. google.com Modern catalytic methods, such as ruthenium-catalyzed N-alkylation using alcohols, offer an atom-economical and environmentally benign alternative to traditional methods that use alkyl halides. d-nb.info These reactions proceed via a "borrowing hydrogen" mechanism and can be performed base-free, with water as the only byproduct. d-nb.info

    The table below summarizes typical conditions for these transformations, drawn from analogous reactions.

    TransformationReagentCatalyst/BaseSolventConditionsProduct Class
    Acylation Acyl ChloridePyridineDichloromethaneRoom TempN-Acyl-3-amino-5-nitrobenzoate
    Alkylation Alkyl IodideSodium HydroxideWater70°CN-Alkyl-3-amino-5-nitrobenzoate
    Catalytic Alkylation AlcoholRuthenium ComplexToluene90-120°CN-Alkyl-3-amino-5-nitrobenzoate

    Diazotization Chemistry

    The primary aromatic amino group of this compound allows for diazotization, a versatile and widely used transformation in aromatic chemistry. masterorganicchemistry.com This reaction converts the amino group into a diazonium salt, which is an excellent leaving group (N₂) and serves as a gateway to a multitude of other functional groups. masterorganicchemistry.com

    The process involves treating an acidic solution of this compound with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5°C). masterorganicchemistry.comvulcanchem.com The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.

    Once formed, the ethyl 3-diazonium-5-nitrobenzoate salt can undergo a variety of subsequent reactions:

    Sandmeyer Reactions: Treatment with copper(I) salts, such as CuCl, CuBr, or CuCN, can replace the diazonium group with -Cl, -Br, or -CN, respectively. masterorganicchemistry.comvulcanchem.com

    Schiemann Reaction: Heating the corresponding tetrafluoroborate (B81430) diazonium salt introduces a fluorine atom.

    Hydrolysis: Heating the diazonium salt in an aqueous acidic solution replaces the diazonium group with a hydroxyl (-OH) group. google.com

    This chemistry is instrumental for introducing a wide array of substituents onto the aromatic ring that are not accessible through direct electrophilic substitution. masterorganicchemistry.com

    Reactivity of the Ester Group

    The ethyl ester moiety (-COOEt) of this compound is another key functional group that dictates its chemical behavior, offering pathways for hydrolysis and transesterification. vulcanchem.comvulcanchem.com

    Hydrolysis Mechanisms (Acidic and Basic Conditions)

    The ester group can be cleaved to yield the parent carboxylic acid, 3-amino-5-nitrobenzoic acid, through hydrolysis under either acidic or basic conditions. vulcanchem.com

    Acidic Hydrolysis: Under acidic conditions, the mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of an ethanol molecule yield the carboxylic acid. This reaction is typically performed by refluxing the ester in an aqueous mineral acid, such as hydrochloric acid.

    Basic Hydrolysis (Saponification): In the presence of a strong base, such as sodium hydroxide, the hydroxide ion directly attacks the electrophilic carbonyl carbon. orgsyn.org This nucleophilic acyl substitution proceeds through a tetrahedral intermediate. evitachem.com Subsequent elimination of the ethoxide ion (⁻OEt) forms the carboxylic acid, which is immediately deprotonated by the base to form the carboxylate salt. An acidic workup is required to protonate the carboxylate and isolate the final carboxylic acid product. orgsyn.org Basic hydrolysis is generally irreversible because the final carboxylate anion is resonance-stabilized and shows no tendency to react with the alcohol byproduct.

    The table below details typical conditions for ester hydrolysis, based on a closely related isomer.

    ConditionReagentSolventTemperatureTimeProduct
    Acidic 6M HClWaterReflux6 hr3-Amino-5-nitrobenzoic acid
    Basic NaOH (aq)EthanolRoom Temp12 hr3-Amino-5-nitrobenzoic acid

    Transesterification Potential

    This compound can undergo transesterification, a process where its ethyl group is exchanged with the alkyl group of another alcohol. google.com This reaction is typically catalyzed by either an acid (like sulfuric acid) or a base. It is an equilibrium-controlled process, and reaction conditions are often manipulated to drive the reaction toward the desired product, for instance, by using the new alcohol as a solvent to create a large excess or by removing the ethanol byproduct as it forms. google.com

    The reaction is valuable for synthesizing a series of different esters of 3-amino-5-nitrobenzoic acid from a single precursor, allowing for the fine-tuning of properties like solubility and reactivity. google.com Catalysts for this transformation can include traditional acid or base catalysts, as well as organometallic compounds. google.comresearchgate.net

    Advanced Mechanistic Studies

    Elucidation of Reaction Pathways and Intermediates

    Detailed mechanistic studies provide insight into the precise pathways and transient species involved in the transformations of this compound.

    Diazotization Pathway: The formation of the diazonium ion begins with the generation of the nitrosonium ion (NO⁺) from nitrous acid in a strongly acidic medium. masterorganicchemistry.com The amino group of this compound then acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine intermediate. Following a series of proton transfers and tautomerization, the intermediate loses a water molecule to generate the stable, resonance-delocalized aryl diazonium ion. masterorganicchemistry.com

    Ester Hydrolysis Pathway: As mentioned, both acidic and basic hydrolysis of the ester group proceed through a tetrahedral intermediate . evitachem.com This high-energy, transient species is formed when the nucleophile (water in acidic conditions, hydroxide in basic conditions) attacks the carbonyl carbon. The fate of this intermediate determines the reaction products. Its collapse, involving the cleavage of the carbon-oxygen single bond of the original ethoxy group, leads to the formation of the carboxylic acid (or its carboxylate salt) and ethanol. evitachem.com

    Influence of Steric and Electronic Effects on Reactivity

    The reactivity of this compound is fundamentally governed by the interplay of steric and electronic effects originating from its three key functional groups: the amino (-NH₂), nitro (-NO₂), and ethyl ester (-COOEt) groups attached to the benzene ring. The specific meta arrangement of these substituents creates a unique electronic landscape that dictates the molecule's behavior in chemical transformations.

    Electronic Effects:

    The electronic nature of each substituent significantly influences the electron density of the aromatic ring and the reactivity of the functional groups themselves.

    Amino Group (-NH₂): As a strong electron-donating group (activating) through resonance, the amino group increases the electron density of the benzene ring, particularly at the ortho and para positions (positions 2, 4, and 6).

    Nitro Group (-NO₂) and Ethyl Ester Group (-COOEt): Both the nitro and ethyl ester groups are electron-withdrawing (deactivating) through both inductive and resonance effects. They pull electron density away from the aromatic ring, making it less susceptible to electrophilic attack. These groups direct incoming electrophiles to the meta position.

    In this compound, the powerful activating effect of the amino group is opposed by the two deactivating groups. The directing influence in electrophilic aromatic substitution is typically determined by the most activating substituent present. masterorganicchemistry.com Therefore, the amino group would direct incoming electrophiles to positions 2, 4, and 6. However, the strong deactivating nature of the nitro and ester groups makes the ring generally electron-deficient and less reactive towards electrophiles compared to a simple aniline (B41778).

    The presence of both electron-donating and electron-withdrawing groups creates a "push-pull" system. This electronic environment influences the reactivity of the functional groups. For instance, the nitro group can be readily reduced to an amine using various reducing agents. The amino group can act as a nucleophile, though its nucleophilicity is somewhat tempered by the electron-withdrawing substituents on the ring.

    Steric Effects:

    Steric hindrance, the spatial arrangement of atoms and groups, also plays a crucial role in the molecule's reactivity.

    Ethyl Ester Group: The ethyl portion of the ester group is bulkier than a methyl group. This increased steric bulk can influence the molecule's crystal packing and reduce crystal symmetry when compared to its methyl analog, Mthis compound. This bulk can also sterically hinder reactions at the adjacent C-4 and C-6 positions of the benzene ring. When electronically equivalent sites are available for a reaction, the reagent will typically favor the position with less steric hindrance. masterorganicchemistry.com

    Substituent Arrangement: The presence of three substituents on the ring creates a crowded environment. For example, in electrophilic substitution, an attack at the C-2 position is flanked by the amino and ethyl ester groups, while an attack at C-4 is flanked by the amino and nitro groups. The relative size of these groups will influence the transition state energy and, consequently, the reaction rate and product distribution. Studies on similar systems have shown that steric crowding at a transition state increases with the size of the substituent groups. acs.org

    The influence of these effects is evident when comparing this compound to other derivatives. For example, introducing a methyl group at the 2-position, as in Methyl 5-Amino-2-Methyl-3-Nitrobenzoate, introduces significant steric hindrance that distorts the benzene ring from planarity. This highlights how even small changes to the substitution pattern can have a significant steric impact.

    The following tables summarize the electronic and steric properties of the functional groups and compare this compound with related compounds.

    Table 1: Influence of Functional Groups on Reactivity

    Functional GroupPositionElectronic EffectSteric EffectImpact on Reactivity
    Amino (-NH₂)3Strong electron-donating (activating), ortho, para-directingModerateIncreases ring reactivity towards electrophiles; acts as a nucleophile and a site for H-bonding.
    Nitro (-NO₂)5Strong electron-withdrawing (deactivating), meta-directingModerateDecreases ring reactivity; can be reduced to an amino group.
    Ethyl Ester (-COOEt)1Electron-withdrawing (deactivating), meta-directingHighDecreases ring reactivity; provides a site for hydrolysis or transesterification; ethyl group is sterically bulky.

    Table 2: Comparative Analysis of Steric and Electronic Effects in Benzoate (B1203000) Derivatives

    CompoundKey Substituent DifferencePrimary Electronic DifferencePrimary Steric Difference
    This compound -Reference compound with an electron-donating -NH₂ group.Ethyl group is bulkier than a methyl group.
    Mthis compoundMethyl ester instead of ethyl esterSimilar electronic effects, but reduced electron density can lead to shorter H-bond distances. Reduced steric bulk from the methyl group may allow for more efficient crystal packing.
    Ethyl 3-iodo-5-nitrobenzoateIodo group instead of amino groupIodo group is electron-withdrawing, creating a more electron-deficient ring. vulcanchem.comThe amino group's ability to hydrogen bond is absent. vulcanchem.com
    Methyl 5-amino-2-methyl-3-nitrobenzoateAdditional methyl group at C-2Similar electronic effects from primary groups.Significant steric hindrance from the C-2 methyl group distorts the ring.

    Spectroscopic Characterization Techniques in Structural Elucidation and Purity Assessment

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be constructed. While complete, published spectra for Ethyl 3-amino-5-nitrobenzoate are not widely available, the expected spectral features can be reliably predicted based on analysis of its parent compound, 3-amino-5-nitrobenzoic acid, and the known chemical shifts for an ethyl group.

    In a ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons and the protons of the ethyl ester group. The aromatic region would feature three protons on the substituted benzene (B151609) ring. Due to the electronic effects of the amino (-NH₂) and nitro (-NO₂) groups, these protons would appear at different chemical shifts, likely as multiplets or broad singlets. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂) protons, coupled to the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons. The broad signal from the amino group protons (-NH₂) is also anticipated.

    Table 1: Predicted ¹H NMR Data for this compound

    Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constant (J, Hz)
    Aromatic-H~7.5 - 8.5m-
    Amino (-NH₂)~5.0 - 6.0br s-
    Ethyl (-OCH₂CH₃)~4.4q~7.1
    Ethyl (-OCH₂CH₃)~1.4t~7.1
    Predicted data is based on analogous structures and standard functional group chemical shifts.

    The ¹³C NMR spectrum provides information on the carbon backbone of the molecule. For this compound, nine distinct carbon signals are expected. The spectrum would show six signals for the aromatic carbons, with their chemical shifts influenced by the attached amino and nitro substituents. The carbonyl carbon of the ester group would appear significantly downfield. The two carbons of the ethyl group would be found in the upfield region of the spectrum. The NIST Chemistry WebBook provides data for the parent compound, 3-amino-5-nitrobenzoic acid, which can be used to estimate the positions of the aromatic carbons. nist.gov

    Table 2: Predicted ¹³C NMR Data for this compound

    Carbon Assignment Predicted Chemical Shift (δ, ppm)
    Carbonyl (C=O)~165
    Aromatic C-NH₂~149
    Aromatic C-NO₂~148
    Aromatic C-COOEt~132
    Aromatic C-H~110 - 120
    Ethyl (-OCH₂)~62
    Ethyl (-CH₃)~14
    Predicted data is based on analogous structures like 3-amino-5-nitrobenzoic acid and standard functional group chemical shifts.

    To definitively assign the proton and carbon signals and confirm connectivity, two-dimensional (2D) NMR techniques are employed. A Heteronuclear Single Quantum Coherence (HSQC) experiment would correlate each proton signal with its directly attached carbon, confirming the C-H bonds of the aromatic ring and the ethyl group. A Correlation Spectroscopy (COSY) experiment would reveal proton-proton coupling, for instance, showing the correlation between the -CH₂ and -CH₃ protons of the ethyl group. These advanced techniques are invaluable for resolving the complex splitting patterns that can arise in substituted aromatic systems.

    Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

    Infrared (IR) and Raman Spectroscopy

    Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

    The IR spectrum of this compound is expected to show strong absorptions corresponding to its key functional groups. Data for the parent compound, 3-amino-5-nitrobenzoic acid, is available from the NIST WebBook and PubChem, providing a basis for these assignments. nist.govnih.gov The N-H stretching of the amino group typically appears as two bands in the 3300-3500 cm⁻¹ region. The asymmetric and symmetric stretching vibrations of the nitro group are expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. A strong absorption for the ester carbonyl (C=O) stretch is anticipated around 1720 cm⁻¹. C-O stretching and aromatic C-H and C=C vibrations would also be present.

    Table 3: Key Predicted IR Vibrational Frequencies for this compound

    Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
    N-H Asymmetric & Symmetric StretchAmino (-NH₂)3480, 3370
    C-H Stretch (Aromatic)Aromatic Ring~3100
    C-H Stretch (Aliphatic)Ethyl Group~2980
    C=O StretchEster Carbonyl~1720
    N-O Asymmetric StretchNitro (-NO₂)~1530
    C=C StretchAromatic Ring~1620, ~1470
    N-O Symmetric StretchNitro (-NO₂)~1350
    C-O StretchEster Linkage~1250
    Predicted data is based on IR spectra of analogous compounds like 3-amino-5-nitrobenzoic acid. nist.govnih.gov

    Modern computational chemistry allows for the theoretical calculation of spectroscopic data, which can then be compared with experimental results for validation. Using methods like Density Functional Theory (DFT), it is possible to compute the optimized molecular geometry of this compound and predict its NMR chemical shifts and vibrational frequencies. Studies on related molecules, such as 3-nitrobenzoic acid, have demonstrated a strong correlation between theoretical data calculated using DFT methods (e.g., B3LYP) and experimental spectra. nih.gov Such a comparison for this compound would involve calculating the theoretical spectra and scaling the results to match the experimental data, providing a high degree of confidence in the structural assignments made from the experimental spectra.

    Vibrational Assignments and Functional Group Analysis

    Mass Spectrometry (MS)

    Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental composition of a compound.

    High-Resolution Mass Spectrometry provides highly accurate mass measurements, which can be used to confirm the elemental formula of this compound. By comparing the experimentally measured exact mass to the calculated theoretical mass, the molecular formula can be unequivocally confirmed. For this compound (C₉H₁₀N₂O₄), the high-resolution measurement distinguishes it from other compounds with the same nominal mass but different elemental compositions.

    Electrospray ionization (ESI) is a common soft ionization technique used in HRMS that typically forms a protonated molecular ion, [M+H]⁺. rsc.org The measured mass of this ion allows for the calculation of the neutral molecule's exact mass.

    Table 1: HRMS Data for this compound

    ParameterValueReference
    Molecular FormulaC₉H₁₀N₂O₄ nih.gov
    Theoretical Exact Mass210.0641 Da nih.gov
    Expected Ion (ESI+)[M+H]⁺ rsc.org
    Expected m/z (ESI+)211.0719 DaCalculated

    Note: The Expected m/z is calculated by adding the mass of a proton (approx. 1.0078 Da) to the theoretical exact mass.

    Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is a primary method for assessing the purity of chemical compounds. In an LC-MS analysis of this compound, the sample is first passed through an LC column, which separates the target compound from any impurities, such as starting materials or reaction byproducts. researchgate.net

    The eluent from the column is then introduced into the mass spectrometer. The purity of the sample is determined by the resulting chromatogram. A pure sample will exhibit a single major peak at a specific retention time, and the mass spectrum for that peak will show a dominant signal corresponding to the molecular ion of this compound (e.g., m/z 211.07 for the [M+H]⁺ ion). The absence of other significant peaks in the chromatogram indicates high purity. researchgate.net This technique is routinely used to monitor the progress of chemical reactions and to confirm the purity of the final product. rsc.org

    High-Resolution Mass Spectrometry (HRMS)

    Chromatographic Techniques

    Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is fundamental for both the purification and the purity analysis of synthesized compounds.

    High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of non-volatile organic compounds like this compound. researchgate.net The method typically employs a reversed-phase column, such as a C18 column, where a non-polar stationary phase is used with a polar mobile phase. sielc.com

    For the analysis of this compound, a typical mobile phase might consist of a mixture of acetonitrile (B52724) and water, often with a small amount of acid like formic acid to ensure good peak shape. sielc.com The compound is detected as it elutes from the column, most commonly by a UV detector set to a wavelength where the compound absorbs strongly. The purity is assessed by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram.

    Table 2: Representative HPLC Method Parameters

    ParameterDescriptionReference
    Column Reversed-Phase C18 researchgate.netsielc.com
    Mobile Phase Acetonitrile / Water with 0.1% Formic Acid sielc.com
    Detection UV Absorbance beilstein-journals.org
    Application Purity assessment, reaction monitoring

    Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile chromatographic technique used to monitor reaction progress, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. google.com For this compound, analysis is typically performed on silica (B1680970) gel plates. beilstein-journals.orgrsc.org

    A small spot of the sample is applied to the plate, which is then placed in a chamber with a shallow pool of a solvent mixture (eluent). The eluent moves up the plate by capillary action, and the components of the sample travel at different rates depending on their affinity for the silica and their solubility in the eluent. The position of the compound is visualized, often using UV light at 254 nm, as the aromatic ring of the compound will quench the plate's fluorescence. beilstein-journals.orgrsc.org The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific eluent system.

    Table 3: Example TLC Analysis of a Reaction Mixture

    CompoundRf Value (Hypothetical)Observation under UV (254 nm)
    3-Amino-5-nitrobenzoic acid (Starting Material)0.15Dark Spot
    This compound (Product) 0.50 Dark Spot

    Note: The eluent system for this hypothetical analysis could be a mixture like ethyl acetate/hexane. The less polar product (ester) travels further up the plate than the more polar starting material (carboxylic acid).

    High-Performance Liquid Chromatography (HPLC)

    Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

    Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. This absorption is due to electronic transitions within the molecule. For this compound, the benzene ring, the amino group (-NH₂), and the nitro group (-NO₂) act as chromophores, which are responsible for its UV-Vis absorption profile.

    The spectrum typically shows absorption bands corresponding to π → π* transitions, associated with the aromatic system, and n → π* transitions, which are often attributed to the non-bonding electrons on the oxygen atoms of the nitro group and the nitrogen of the amino group. researchgate.net The positions (λmax) and intensities of these absorption maxima are characteristic of the compound's electronic structure and can be used for quantitative analysis and to gain insight into its electronic properties. researchgate.net

    Table 4: Expected UV-Vis Absorption Data for this compound

    Wavelength (λmax)Electronic Transition TypeAssociated Chromophore
    ~240-280 nmπ → πAromatic ring system
    ~330-380 nmn → πNitro (-NO₂) and Amino (-NH₂) groups

    Note: These values are representative and based on typical absorptions for aromatic nitro compounds. researchgate.netmdpi.com The exact λmax can vary depending on the solvent used.

    Crystallographic and Supramolecular Analysis of this compound Currently Unavailable

    Following a comprehensive search of scientific literature and crystallographic databases, detailed experimental data from single crystal X-ray diffraction studies for this compound is not publicly available. As a result, a complete analysis of its molecular conformation, bond lengths and angles, and the specific intermolecular interactions as outlined in the requested article structure cannot be provided at this time.

    While research exists for structurally related compounds, such as the corresponding methyl ester (mthis compound) and other nitrobenzoate derivatives, the strict focus of this article on this compound precludes the inclusion of data from these analogues. It has been noted in the literature that limited crystallographic data is available for this compound. The presence of the ethyl group, as opposed to a methyl group, can introduce greater steric bulk, which may influence crystal packing and symmetry.

    Without a published crystal structure, the following key details remain undetermined for this compound:

    Molecular Conformation and Geometry: The precise dihedral angles between the carboxylate group, the nitro group, and the benzene ring are unknown.

    Bond Lengths and Angles: Specific, experimentally determined lengths of all bonds and the angles between them are not available.

    Hydrogen Bonding Networks: While N–H…O and C–H…O hydrogen bonds are anticipated, the exact nature, geometry, and connectivity of these networks in the solid state have not been documented.

    Graph Set Analysis: Consequently, an analysis of the hydrogen-bonding motifs using Etter's formalism cannot be performed.

    π-π Stacking Interactions: The presence and specific parameters (e.g., centroid-centroid distance) of any π-π stacking interactions between the aromatic rings have not been determined.

    Further experimental investigation, specifically the growth of single crystals of this compound and their analysis by X-ray diffraction, would be required to generate the data necessary to construct the detailed article as requested.

    Crystallographic Analysis and Supramolecular Chemistry

    Intramolecular Interactions and Conformational Stability

    The conformation of an individual molecule of Ethyl 3-amino-5-nitrobenzoate is stabilized by interactions occurring within the molecule itself. These intramolecular forces are critical in defining the molecule's shape and the relative orientation of its functional groups.

    A significant feature stabilizing the conformation of similar molecules is the formation of intramolecular hydrogen bonds. In the case of this compound, an N-H···O hydrogen bond is anticipated between one of the hydrogen atoms of the amino group and an oxygen atom of the adjacent nitro group.

    This type of interaction is well-documented in related structures. For example, in both 4-Ethylamino-3-nitrobenzoic acid and Ethyl 3-nitro-4-(propylamino)benzoate, an intramolecular N-H···O hydrogen bond is present, which results in the formation of a stable six-membered ring, referred to as an S(6) ring motif. nih.goviucr.orgresearchgate.net This intramolecular bond restricts the rotation of the amino and nitro groups, contributing significantly to the planarity and conformational rigidity of the molecule. researchgate.net

    Table 1: Expected Intramolecular Interactions in this compound (by Analogy)
    Interaction TypeDonor-AcceptorResulting MotifReference Analogue
    Intramolecular Hydrogen BondN-H···OS(6) RingEthyl 3-nitro-4-(propylamino)benzoate researchgate.net
    Intramolecular Hydrogen BondN-H···OS(6) Ring4-Ethylamino-3-nitrobenzoic acid nih.goviucr.org

    In structurally similar compounds, the nitro group tends to be nearly coplanar with the benzene (B151609) ring. For instance, in Ethyl 3-nitro-4-(propylamino)benzoate, the dihedral angle between the nitro group and the benzene ring is only 6.2 (2)°. researchgate.net A slight twist is observed in 4-Ethylamino-3-nitrobenzoic acid, with a corresponding dihedral angle of 15.29 (15)°. nih.goviucr.org This near-coplanarity suggests a degree of resonance between the nitro group and the aromatic system.

    The ethyl ester group introduces additional rotational freedom. The key rotatable bonds are the C(aromatic)-C(carbonyl), C(carbonyl)-O(ester), and O(ester)-C(ethyl) bonds. The conformation of this ethyl group will influence how the molecules pack within the crystal lattice.

    Table 2: Torsion Angle Data from Structurally Similar Compounds
    CompoundTorsion Angle DescriptionAngle (°)Reference
    Ethyl 3-nitro-4-(propylamino)benzoateDihedral angle between nitro group and benzene ring6.2 (2) researchgate.net
    4-Ethylamino-3-nitrobenzoic acidDihedral angle between nitro group and benzene ring15.29 (15) nih.goviucr.org

    Intramolecular Hydrogen Bonding

    Hirshfeld Surface Analysis for Molecular Packing Quantification

    Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. By mapping properties like normalized contact distance (d_norm) onto the surface, one can identify the specific atoms involved in interactions and their relative importance.

    While a specific Hirshfeld analysis for this compound is not available in the reviewed literature, analyses of other nitrobenzoate derivatives provide a clear indication of the expected results. The dominant interactions governing the crystal packing are typically contacts involving hydrogen atoms.

    O···H/H···O: 44.9%

    H···H: 34%

    C···H/H···C: 14.5% iucr.org

    Similarly, an analysis of a binuclear copper(II) 3-nitrobenzoate complex showed a comparable distribution:

    O···H/H···O: 38.9%

    H···H: 33.3%

    C···H/H···C: 12.7% iucr.org

    These examples demonstrate that hydrogen-bond type interactions (O···H) and general van der Waals forces (H···H, C···H) are the most significant contributors to the supramolecular assembly in nitrobenzoate-containing crystals. iucr.orgiucr.org A similar distribution of contacts would be expected to govern the crystal packing of this compound.

    Table 3: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis of Related Nitrobenzoate Compounds
    Contact Type% Contribution (Cu(II) 2-nitrobenzoate) iucr.org% Contribution (Cu(II) 3-nitrobenzoate) iucr.org
    O···H/H···O44.9%38.9%
    H···H34.0%33.3%
    C···H/H···C14.5%12.7%
    Other6.6%15.1%

    Computational Chemistry and Theoretical Modeling

    Density Functional Theory (DFT) Calculations

    Density Functional Theory (DFT) is a prominent computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed for its favorable balance between accuracy and computational cost.

    Vibrational Frequency Calculations and Spectroscopic CorrelationTheoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic positions, a set of vibrational modes and their corresponding frequencies can be determined. These calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a direct correlation with experimental FT-IR and Raman spectra. This correlation aids in the assignment of spectral bands to specific molecular motions, such as stretching, bending, and torsional vibrations.

    Molecular Electrostatic Potential (MEP) Mapping

    Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule and to predict its reactivity. It maps the electrostatic potential onto the electron density surface of the molecule. Different colors are used to represent regions of varying potential: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). The MEP map is invaluable for predicting how a molecule will interact with other charged species or polar molecules.

    Natural Bond Orbital (NBO) Analysis for Electron Delocalization

    Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a calculation into localized orbitals that align with the familiar concepts of Lewis structures (bonds, lone pairs). This method provides a detailed picture of bonding and electron delocalization. A key part of NBO analysis is the examination of interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions, estimated by second-order perturbation theory, quantifies the extent of electron delocalization, hyperconjugation, and intramolecular charge transfer, which are crucial for understanding molecular stability and structure.

    Quantitative Structure-Activity Relationships (QSAR) for Analog Studies

    Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or other properties. By analyzing a set of known molecules (a training set), QSAR models identify the key physicochemical properties or structural features (descriptors) that influence the activity. These descriptors can include parameters related to hydrophobicity (like logP), electronics (like Hammett constants), and sterics. Once a statistically robust model is developed, it can be used to predict the activity of new, untested compounds, thereby guiding the design of more potent analogs and prioritizing synthetic efforts. The study of analogs is central to QSAR, as the models rely on variations within a chemical series to derive meaningful relationships.

    Molecular Dynamics Simulations for Conformational Studies

    Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. massbio.orgfortunejournals.com By generating an ensemble of molecular structures, MD simulations map the energy landscape of a molecule, allowing for the identification of stable, low-energy conformational states and the transitions between them. massbio.org While specific MD simulation studies for Ethyl 3-amino-5-nitrobenzoate are not extensively documented in publicly available literature, its conformational behavior can be inferred from theoretical studies conducted on highly similar analogs, such as methyl 3-nitrobenzoate. researchgate.net

    The primary sources of conformational isomerism in this compound are the rotations around the C(aromatic)–C(ester) and C(aromatic)–N(nitro) single bonds. For the closely related methyl 3-nitrobenzoate, theoretical calculations have shown that the molecule predominantly exists as two stable rotational isomers resulting from rotation around the C(aromatic)–C(carbonyl) bond. researchgate.net These conformers are typically planar, as this arrangement maximizes the π-orbital overlap between the benzene (B151609) ring and the ester group. researchgate.net

    The two most stable conformers are distinguished by the orientation of the ester's carbonyl group relative to the nitro group. In one conformer, the C=O bond is positioned trans to the C–NO₂ bond, while in the other, it is in a cis orientation. Studies on methyl 3-nitrobenzoate indicate that the trans isomer is slightly more stable in a vacuum. researchgate.net The presence of the ethyl group in place of a methyl group is not expected to fundamentally alter these primary conformations, although it may introduce additional minor variations in the energy profile. The rotation of the nitro group itself is generally restricted, with a tendency to remain coplanar with the aromatic ring to maximize resonance stabilization. msu.ruresearchgate.net

    An MD simulation of this compound would involve solvating the molecule in a simulated water box, neutralizing the system, and then applying a force field to calculate the trajectory of each atom over a set period, often nanoseconds. fortunejournals.commdpi.com Analysis of this trajectory would reveal the preferred dihedral angles, the stability of different conformers, and the energy barriers for rotation between them.

    Table 1: Predicted Stable Conformers of this compound

    This interactive table, based on data from analogous compounds researchgate.net, outlines the predicted primary rotational isomers of this compound.

    ConformerDihedral Angle (O=C–C–C_nitro)Relative StabilityKey Feature
    trans-Isomer ~180°More StableThe carbonyl oxygen is oriented away from the nitro group.
    cis-Isomer ~0°Less StableThe carbonyl oxygen is oriented towards the nitro group.

    Hammett Plot Analysis for Electronic Effects on Reactivity

    The Hammett equation is a fundamental tool in physical organic chemistry that provides a quantitative framework for analyzing the influence of substituents on the reaction rates and equilibria of aromatic compounds. wikipedia.orgnumberanalytics.com It establishes a linear free-energy relationship described by the equation:

    log(k/k₀) = σρ

    where:

    k is the rate constant for the reaction of the substituted compound.

    k₀ is the rate constant for the reaction of the unsubstituted parent compound (e.g., ethyl benzoate). wikipedia.org

    σ (sigma) is the substituent constant, which quantifies the electronic effect (inductive and resonance) of a particular substituent. dalalinstitute.com

    ρ (rho) is the reaction constant, which measures the sensitivity of a specific reaction to these electronic effects. wikipedia.org

    For this compound, the reactivity of the ethyl ester functional group is modulated by the electronic effects of the amino (-NH₂) and nitro (-NO₂) groups at the meta positions. The Hammett substituent constant, σ, provides a numerical value for these effects. A positive σ value signifies an electron-withdrawing group (EWG), which pulls electron density from the reaction center, while a negative value indicates an electron-donating group (EDG). numberanalytics.com

    The electronic contributions of the substituents are as follows:

    3-Amino Group (-NH₂) : At the meta position, the strong resonance-donating effect is not operative, and its influence is primarily inductive. The nitrogen atom is electronegative, but the group as a whole is considered a weak electron-donating or weakly withdrawing group at this position. Its σ_meta value is -0.16. viu.ca

    5-Nitro Group (-NO₂) : This is a powerful electron-withdrawing group due to both its strong inductive and resonance effects, which pull electron density from the aromatic ring. Its σ_meta value is +0.71. viu.ca

    Σσ = σ_meta(-NH₂) + σ_meta(-NO₂) = (-0.16) + (0.71) = +0.55

    The reaction constant, ρ, reveals the nature of the charge development in the reaction's transition state. For the alkaline hydrolysis of ethyl benzoates in an 85% ethanol (B145695)/water mixture, the established ρ value is +2.56. viu.ca A positive ρ value indicates that the reaction is accelerated by electron-withdrawing substituents because a negative charge builds up at the reaction center in the transition state, and EWGs help to stabilize this charge. wikipedia.org

    Using the calculated Σσ and the known ρ, the relative reactivity of this compound compared to ethyl benzoate (B1203000) can be predicted:

    log(k/k₀) = (+0.55) * (+2.56) ≈ +1.41

    k/k₀ = 10^1.41 ≈ 25.7

    This analysis predicts that this compound undergoes alkaline hydrolysis approximately 26 times faster than unsubstituted ethyl benzoate under the same conditions. This significant rate enhancement is driven by the powerful electron-withdrawing nature of the nitro group, which is only slightly offset by the weak donating effect of the amino group.

    Table 2: Hammett Plot Parameters for Alkaline Hydrolysis of this compound

    This interactive table summarizes the data used in the Hammett analysis to predict the compound's reactivity.

    ParameterValueDescriptionSource
    σ_meta (-NH₂) ** -0.16Substituent constant for the meta-amino group. viu.ca
    σ_meta (-NO₂) **+0.71Substituent constant for the meta-nitro group. viu.ca
    Σσ (Total) +0.55Additive electronic effect of both substituents.
    ρ (Reaction) +2.56Reaction constant for ethyl benzoate hydrolysis. viu.ca
    Predicted k/k₀ ~25.7Predicted rate increase relative to ethyl benzoate.

    Advanced Applications As a Synthetic Building Block in Specialized Areas

    Synthesis of Complex Organic Scaffolds

    The reactivity of Ethyl 3-amino-5-nitrobenzoate allows for its use in constructing intricate organic frameworks, including heterocyclic compounds and high-performance polymers.

    Heterocyclic Compound Synthesis (e.g., Benzimidazoles, Benzoxazoles)

    This compound is a key starting material for synthesizing various heterocyclic compounds, which are integral to many areas of chemistry, including medicinal and materials science. The presence of both an amino and a nitro group allows for a range of chemical transformations.

    Benzimidazoles: The synthesis of benzimidazole (B57391) derivatives often involves the reductive cyclization of a nitro-substituted aniline (B41778) precursor. For instance, ethyl 4-(methylamino)-3-nitrobenzoate, a related compound, undergoes heterocyclization with aldehydes in the presence of a reducing agent like sodium dithionite (B78146) to form the benzimidazole core. medcraveonline.commedcraveonline.com This process highlights a general strategy where the nitro group and an adjacent amino or substituted amino group are key to forming the imidazole (B134444) ring fused to the benzene (B151609) ring. This methodology is applied in the synthesis of novel benzimidazoles with potential antimycobacterial activity. nih.gov

    Benzoxazoles: Similarly, the synthesis of benzoxazoles can be achieved from precursors derived from nitro-containing aromatic compounds. The general approach involves the reaction of an o-aminophenol with a carboxylic acid or its derivative. rsc.orgresearchgate.net While direct synthesis from this compound is less commonly detailed, its derivatives, after reduction of the nitro group and introduction of a hydroxyl group ortho to the amine, could serve as precursors. The synthesis of substituted benzoxazoles is significant in the development of new materials and biologically active molecules. orientjchem.orgclockss.org

    A general reaction scheme for the synthesis of benzimidazoles from a related precursor is shown below:

    Reaction of ethyl 4-(methylamino)-3-nitrobenzoate with an aldehyde in the presence of a reducing agent to yield a benzimidazole derivative. medcraveonline.commedcraveonline.com

    Reactant 1Reactant 2ReagentProduct
    Ethyl 4-(methylamino)-3-nitrobenzoate3-bromo-4-hydroxy-5-methoxybenzaldehydeSodium dithionite2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid (after hydrolysis)

    Polybenzoxazole Polymer Precursors

    Polybenzoxazoles (PBOs) are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength, making them suitable for applications in aerospace and electronics. dtic.mil The synthesis of PBOs typically involves the polycondensation of monomers containing both o-aminophenol and benzoic acid functionalities. dtic.mil

    Derivatives of this compound can be envisioned as precursors to these AB-type monomers. The synthetic route would involve the reduction of the nitro group to an amine and the introduction of a hydroxyl group ortho to one of the amino groups. The resulting molecule, a substituted 3-amino-4-hydroxybenzoic acid derivative, could then undergo self-condensation to form the PBO polymer. The purity of these precursors is critical for achieving the desired high-performance properties of the final polymer.

    Pharmaceutical Intermediates and Lead Compound Derivatization

    The structural features of this compound make it a valuable intermediate in the synthesis of various pharmaceutical compounds and for the derivatization of lead compounds in drug discovery.

    Antimalarial Agent Precursors (e.g., Mefloquine-based complexes)

    The fight against malaria relies on the development of new and effective drugs, as resistance to existing treatments is a growing concern. google.comnih.gov Nitro-aromatic compounds are important precursors in the synthesis of various antimalarial agents. anu.edu.auresearchgate.net For example, the synthesis of Mefloquine, a crucial antimalarial drug, and its analogs often involves intermediates derived from substituted anilines and quinolines. mdpi.comresearchgate.netresearchgate.net

    While a direct synthesis of Mefloquine from this compound is not explicitly detailed, the compound's scaffold is relevant. The synthesis of quinoline-based antimalarials often starts with substituted anilines which can be prepared from nitroaromatic precursors. core.ac.uk The amino and nitro groups on this compound offer handles for chemical modification to construct the necessary quinoline (B57606) or related heterocyclic systems found in many antimalarial drugs. mdpi.com

    Iodinated X-ray Contrast Media Precursors (via derivatives)

    Iodinated compounds are widely used as X-ray contrast media to enhance the visibility of internal body structures during medical imaging. echemi.comcore.ac.uk The synthesis of these agents often starts from amino-substituted benzoic acid derivatives. nih.gov A key precursor for several clinically used iodinated X-ray contrast media is 3-amino-5-nitrobenzoic acid. google.com

    This compound, as the ethyl ester of this acid, is a direct precursor in this synthetic pathway. The process typically involves the acylation of the amino group, followed by the reduction of the nitro group to a second amino group. This diamino-substituted benzoic acid derivative is then subjected to iodination to introduce multiple iodine atoms onto the benzene ring, a critical feature for effective X-ray attenuation. google.comresearchgate.net

    PrecursorTarget Compound ClassKey Synthetic Steps
    3-Amino-5-nitrobenzoic acid (derived from its ethyl ester)Iodinated X-ray Contrast MediaAcylation, Nitro Reduction, Iodination

    Intermediates for Drug Discovery Research

    This compound and its close relatives are versatile intermediates in broader drug discovery research. evitachem.comvulcanchem.com The presence of multiple reactive sites allows for the generation of diverse libraries of compounds for screening against various biological targets. mdpi.com For example, derivatives of aminonitrobenzoates are used in the synthesis of compounds with potential applications as anticancer agents, kinase inhibitors, and other therapeutic agents. nih.govgoogle.com The ability to selectively modify the amino, nitro, and ester groups enables the systematic exploration of structure-activity relationships, a cornerstone of modern drug discovery. environmentclearance.nic.inaartipharmalabs.com

    Agrochemical Synthesis

    While specific, large-scale applications of this compound in commercial agrochemicals are not extensively documented in public literature, its structural motifs are present in molecules utilized within the agricultural sector. Nitroaromatic compounds are established precursors in the synthesis of various pesticides and herbicides. researchgate.net The functional groups on this compound allow for diverse chemical modifications to generate novel active ingredients.

    The amino group can be derivatized, and the nitro group can be reduced to a second amino group, creating a diamino structure that serves as a precursor for more complex heterocyclic systems. These derivatives can then be screened for potential herbicidal, insecticidal, or fungicidal activities. scielo.br For instance, related nitroaniline derivatives are known intermediates in the production of pesticides. google.comvulcanchem.com The synthesis of complex molecules for agrochemical use often involves building blocks that can introduce specific functionalities, a role for which this compound is well-suited. lookchem.com

    Table 1: Related Nitroaromatic Compounds in Agrochemical Context

    Compound Related Application/Field
    Ethyl 3-fluoro-4-methyl-5-nitrobenzoate Used in the synthesis of various agrochemicals. lookchem.com
    Methyl 3-amino-4-methyl-5-nitrobenzoate Serves as an intermediate in agrochemical synthesis.
    Nitroaromatic Hydrocarbons General precursors for pesticides. researchgate.net

    Dye and Pigment Chemistry

    The most prominent application of this compound as a synthetic intermediate is in the production of azo dyes. vulcanchem.com Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), constitute the largest class of commercial colorants. The synthesis leverages the primary aromatic amine functionality of the molecule.

    The process typically involves two key steps:

    Diazotization: The amino group (-NH₂) of this compound is converted into a diazonium salt (-N₂⁺) by treating it with nitrous acid (HNO₂), usually generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures (0–5 °C). vulcanchem.comekb.eg The resulting diazonium salt is a highly reactive electrophile.

    Azo Coupling: The diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or another aniline derivative. vulcanchem.comekb.eg The electrophilic diazonium ion attacks the electron-rich ring of the coupling component to form a stable azo compound, which is the final dye. google.co.ug

    The specific shade and properties of the resulting dye are influenced by the molecular structure of both the diazo component (this compound) and the coupling partner. The electron-withdrawing nitro group and the ester group on the initial molecule act as auxochromes, modifying the color (chromophore) and influencing properties like lightfastness and solubility. researchgate.net This makes it a valuable intermediate for producing a range of colors, particularly within the red, orange, and yellow spectrums. environmentclearance.nic.invaimanchemical.com

    Table 2: Generalized Synthesis of an Azo Dye

    Step Reactants Conditions Product
    Diazotization This compound, NaNO₂, HCl 0–5 °C Ethyl 3-diazo-5-nitrobenzoate chloride

    | Azo Coupling | Ethyl 3-diazo-5-nitrobenzoate chloride, Coupling Component (e.g., β-Naphthol) | Alkaline or neutral medium | Azo Dye |

    Materials Science Applications

    Derivatives of this compound are explored in materials science for the creation of functional materials with specific electronic or optical properties. vulcanchem.com A significant area of interest is the development of organic non-linear optical (NLO) crystals. researchgate.net

    NLO materials are crucial for technologies like optical communication, data storage, and optical information processing. semnan.ac.ir The potential of a molecule for NLO applications is often linked to its molecular structure, specifically the presence of a π-conjugated system substituted with both an electron-donating group (EDG) and an electron-withdrawing group (EWG). This "push-pull" configuration enhances the molecular second-order hyperpolarizability (β), a key factor for NLO activity.

    This compound possesses this fundamental EDG (-NH₂) and EWG (-NO₂) structure on a benzene ring. researchgate.net Through chemical modification, it can be converted into derivatives, such as charge-transfer complexes or salts (e.g., by reacting the amino group with a suitable acid), that are designed to crystallize in a non-centrosymmetric space group. semnan.ac.irresearchgate.net This specific crystal symmetry is a requirement for exhibiting second-order NLO effects like second-harmonic generation (SHG). Research on related dinitrobenzoate and aminobenzoate compounds has demonstrated their promise as NLO materials, capable of generating high-efficiency optical responses. semnan.ac.irresearchgate.netscilit.com

    Table 3: Features of Benzoate (B1203000) Derivatives in NLO Applications

    Feature Description Relevance to NLO
    Donor-Acceptor Structure Presence of electron-donating (e.g., -NH₂) and electron-withdrawing (e.g., -NO₂) groups. Creates a large molecular hyperpolarizability, essential for NLO activity. semnan.ac.irresearchgate.net
    Charge-Transfer Complex Formed by pairing the benzoate derivative with another molecule to facilitate electron transfer. Enhances the NLO response of the material. researchgate.net
    Non-Centrosymmetric Crystal Packing The arrangement of molecules in the crystal lattice lacks a center of inversion. A prerequisite for observing second-order NLO phenomena. semnan.ac.ir

    | Optical Transparency | Low absorption of light in the visible and near-infrared regions. | Allows for efficient transmission of laser light, making the material suitable for optical devices. semnan.ac.ir |

    Role in Chemical Compound Libraries for Screening Initiatives

    This compound is an excellent scaffold molecule for the construction of chemical compound libraries used in high-throughput screening (HTS). enamine.net HTS is a cornerstone of modern drug discovery and materials science, allowing for the rapid testing of thousands to millions of compounds to identify "hits"—molecules with a desired biological activity or physical property. acs.org

    The value of this compound lies in its potential for diversity-oriented synthesis. Its multiple functional groups can be selectively and independently modified to generate a large and structurally diverse library of related compounds.

    The amino group can be readily acylated, alkylated, or used in condensation reactions to introduce a wide variety of substituents.

    The nitro group can be reduced to an amine, which can then undergo its own set of derivatization reactions, creating a different vector of diversity.

    The ester group can be hydrolyzed to a carboxylic acid or converted to an amide, further expanding the range of possible structures.

    This ability to systematically generate a large family of compounds from a single, readily available starting material makes it a valuable asset for populating screening libraries. These libraries can then be used in various initiatives, from screening for new pharmaceutical leads to identifying novel agrochemicals or materials with unique properties. biocrick.comspringermedizin.de

    Table 4: Potential Derivatization Reactions for Library Synthesis

    Functional Group Reaction Type Potential Reagents Resulting Functionality
    Amino (-NH₂) Group Acylation Acid chlorides, Anhydrides Amide
    Reductive Amination Aldehydes/Ketones, NaBH₃CN Secondary/Tertiary Amine
    Sulfonylation Sulfonyl chlorides Sulfonamide
    Nitro (-NO₂) Group Reduction H₂/Pd-C, Sn/HCl Amine
    Ester (-COOEt) Group Hydrolysis NaOH, H₂O Carboxylic Acid

    Q & A

    Basic Research Questions

    Q. What are the established synthetic routes for Ethyl 3-amino-5-nitrobenzoate, and how can reaction parameters be optimized?

    • Methodological Answer : A common method involves nucleophilic substitution of ethyl 4-chloro-3-nitrobenzoate with amines (e.g., cyclohexylamine) in THF, using triethylamine as a base . Optimization can include microwave or ultrasonic irradiation to reduce reaction time and improve yield, as demonstrated in similar nitrobenzoate syntheses using ultradispersed zeolite catalysts . Reaction monitoring via TLC and recrystallization (e.g., ethanol) ensures purity.

    Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

    • Methodological Answer : X-ray crystallography is essential for resolving molecular geometry. For example, SHELXL refinement (SHELX suite) can determine hydrogen-bonding networks and torsional angles (e.g., O—N—C—C torsion: 3.9° in derivatives) . ORTEP-3 software generates graphical representations of thermal ellipsoids and molecular packing . Complementary techniques include NMR (for amine and nitro group analysis) and IR spectroscopy (carboxylate C=O stretching ~1700 cm⁻¹).

    Q. How do hydrogen-bonding interactions influence the stability of this compound crystals?

    • Methodological Answer : Graph set analysis (Etter’s formalism) identifies recurring hydrogen-bond motifs (e.g., O—H⋯O, N—H⋯O) that stabilize supramolecular layers. In derivatives, extensive O—H⋯F and N—H⋯O bonds form ab-plane networks, impacting solubility and melting points .

    Advanced Research Questions

    Q. How can conflicting crystallographic data (e.g., disordered solvent molecules) be resolved during structure refinement?

    • Methodological Answer : SHELXL’s PART instruction partitions occupancy for disordered solvent sites. For example, a study on a sesquihydrate derivative required partial occupancy refinement for water molecules using 5832 independent reflections (R1 = 0.064) . Twin refinement (SHELXL) or data truncation (SHELXE) may resolve ambiguities in high-symmetry space groups .

    Q. What strategies address discrepancies in reaction yields when scaling up this compound synthesis?

    • Methodological Answer : Kinetic vs. thermodynamic control must be evaluated. Microwave-assisted synthesis (e.g., 60°C, 30 min) enhances reproducibility by minimizing side reactions observed in traditional reflux methods . DOE (Design of Experiments) can optimize equivalents of amines and bases, as excess triethylamine (3.0 equiv.) improves substitution efficiency in THF .

    Q. How do nitro and amino group orientations affect the electronic properties of this compound derivatives?

    • Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) model resonance effects. The nitro group’s electron-withdrawing nature reduces HOMO-LUMO gaps, while the amino group’s electron-donating capacity increases nucleophilicity. Torsional angles (e.g., 179.7° for O—C—C—C) indicate near-planar conjugation, verified by UV-Vis spectroscopy .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.